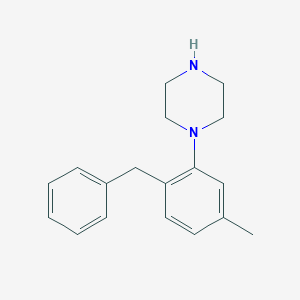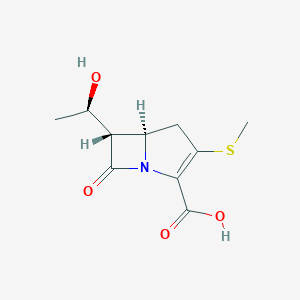
2-Methylthiocarbapenem
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibiotics are essential for treating bacterial infections. However, the emergence of antibiotic-resistant bacteria has become a significant public health concern. Therefore, there is a need for new and effective antibiotics to combat bacterial infections. 2-Methylthiocarbapenem is a promising antibiotic that has shown potential in scientific research.
作用机制
2-Methylthiocarbapenem works by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are enzymes responsible for cross-linking peptidoglycan strands in the bacterial cell wall. This inhibition leads to the disruption of bacterial cell wall synthesis, causing bacterial cell death.
Biochemical and Physiological Effects
2-Methylthiocarbapenem has been shown to have a broad spectrum of activity against gram-positive and gram-negative bacteria. It has been found to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing bacteria. Additionally, it has been shown to have low toxicity in animal studies.
实验室实验的优点和局限性
2-Methylthiocarbapenem has several advantages for lab experiments. It has a broad spectrum of activity, making it useful for studying different types of bacteria. Additionally, it has low toxicity, making it safe for use in animal studies. However, 2-Methylthiocarbapenem has some limitations. It is expensive to synthesize, which may limit its use in large-scale experiments. Additionally, it has a short half-life, which may limit its effectiveness in vivo.
未来方向
There are several future directions for research on 2-Methylthiocarbapenem. One direction is to investigate its potential for treating antibiotic-resistant bacterial infections. Additionally, research could focus on optimizing the synthesis method to reduce production costs. Furthermore, research could investigate the potential of combining 2-Methylthiocarbapenem with other antibiotics to enhance its effectiveness.
Conclusion
In conclusion, 2-Methylthiocarbapenem is a promising antibiotic that has shown potential in scientific research. It has a broad spectrum of activity, low toxicity, and inhibits bacterial cell wall synthesis. However, it has limitations, including high production costs and a short half-life. Future research could focus on optimizing the synthesis method, investigating its potential for treating antibiotic-resistant bacterial infections, and combining it with other antibiotics to enhance its effectiveness.
合成方法
2-Methylthiocarbapenem is a beta-lactam antibiotic that belongs to the carbapenem class. It is synthesized by reacting 2-mercaptobenzothiazole with imipenem. The reaction produces 2-Methylthiocarbapenem, which has a molecular weight of 317.4 g/mol.
科学研究应用
2-Methylthiocarbapenem has shown potential in scientific research. It has been used to study the mechanism of action of carbapenem antibiotics. Additionally, it has been used to investigate the role of bacterial cell wall synthesis in bacterial growth and division. Furthermore, 2-Methylthiocarbapenem has been used to study the resistance mechanisms of bacteria to carbapenem antibiotics.
属性
CAS 编号 |
118243-53-1 |
|---|---|
产品名称 |
2-Methylthiocarbapenem |
分子式 |
C10H13NO4S |
分子量 |
243.28 g/mol |
IUPAC 名称 |
(5R,6S)-6-[(1R)-1-hydroxyethyl]-3-methylsulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO4S/c1-4(12)7-5-3-6(16-2)8(10(14)15)11(5)9(7)13/h4-5,7,12H,3H2,1-2H3,(H,14,15)/t4-,5-,7-/m1/s1 |
InChI 键 |
SEQDLXJZYMZXPM-WYDQCIBASA-N |
手性 SMILES |
C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SC)O |
SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SC)O |
规范 SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SC)O |
其他 CAS 编号 |
118243-53-1 |
同义词 |
2-methylthiocarbapenem |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



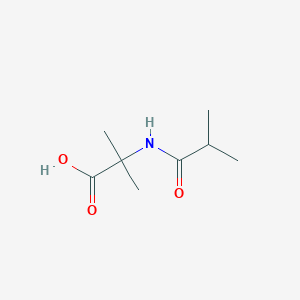
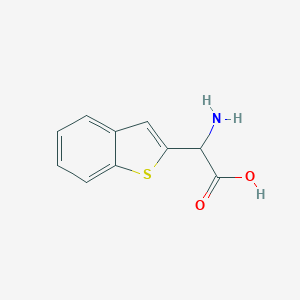

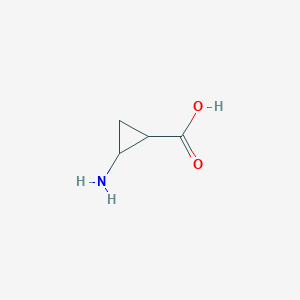
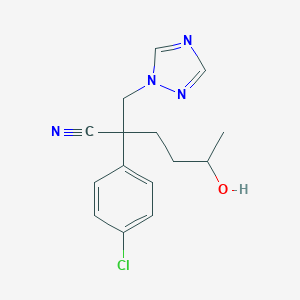

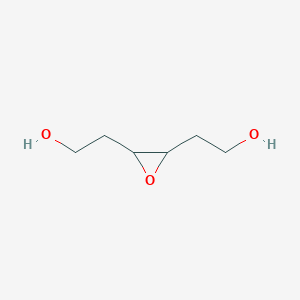

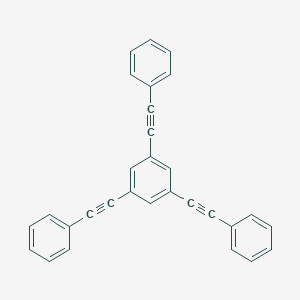
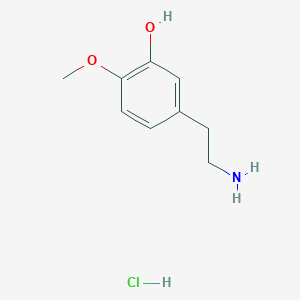

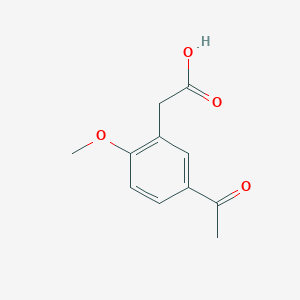
![Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B53753.png)
